2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide, also known as GW841819X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a chemical compound that has been synthesized for scientific research purposes.
Mechanism of Action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide binds to and activates PPARδ, leading to the transcriptional regulation of target genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to improve insulin sensitivity, reduce inflammation, and promote fatty acid oxidation.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects in various animal models. In a mouse model of diet-induced obesity, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide improved glucose tolerance, reduced adiposity, and increased energy expenditure. In a rat model of myocardial infarction, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide improved cardiac function and reduced infarct size. In a mouse model of colitis, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide reduced inflammation and improved intestinal barrier function.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is its selectivity for PPARδ, which allows for the study of the specific role of PPARδ in various physiological processes. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
For the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide include the investigation of its potential therapeutic applications in various disease states, such as obesity, diabetes, cardiovascular disease, and inflammatory bowel disease. Additionally, the development of more potent and selective PPARδ agonists may lead to the discovery of new therapeutic targets for these diseases.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been used in scientific research to study the role of PPARδ in various physiological processes. PPARδ is a nuclear receptor that plays a key role in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ has been shown to improve insulin sensitivity, reduce inflammation, and promote fatty acid oxidation.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5/c1-10-7-14(8-11(2)17(10)19)26-12(3)18(22)20-15-9-13(21(23)24)5-6-16(15)25-4/h5-9,12H,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDVIMWZIJOWHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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